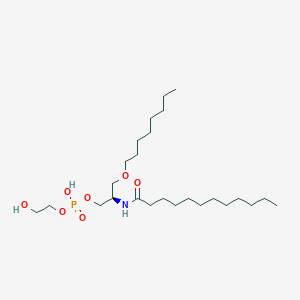
Odadgpg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Odadgpg is a complex organic compound with a unique structure that includes a glycerol backbone, an octyl group, and a dodecanoylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Odadgpg typically involves multiple steps, starting with the preparation of the glycerol backbone. The octyl group is introduced through an alkylation reaction, while the dodecanoylamino group is added via an amide bond formation. The final step involves the phosphorylation of the glycerol backbone to introduce the phosphoglycol group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Odadgpg can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Odadgpg has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Odadgpg involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecyl-2-pyrrolidinone:
1-acetyl-N-(3-methoxypropyl)-2,3-dihydroindole-5-sulfonamide: A compound used in research for its unique chemical properties.
Uniqueness
Odadgpg is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
142723-65-7 |
|---|---|
Formule moléculaire |
C25H52NO7P |
Poids moléculaire |
509.7 g/mol |
Nom IUPAC |
[(2R)-2-(dodecanoylamino)-3-octoxypropyl] 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-3-5-7-9-11-12-13-14-16-18-25(28)26-24(23-33-34(29,30)32-21-19-27)22-31-20-17-15-10-8-6-4-2/h24,27H,3-23H2,1-2H3,(H,26,28)(H,29,30)/t24-/m1/s1 |
Clé InChI |
OXROQEHXCANNEM-XMMPIXPASA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@H](COCCCCCCCC)COP(=O)(O)OCCO |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO |
Key on ui other cas no. |
142723-65-7 |
Synonymes |
(R)-1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol 1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol ODADGPG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















